Stannate (SnO32-), disodium

Electroplating Alkaline Tin Bath Solubility

Choose Sodium Stannate (Na2SnO3, CAS 12058-66-1) when cost-driven alkaline tin electroplating is your priority. Unlike potassium stannate, its lower solubility and Na+ counterion environment produce distinct bath conductivity and deposit morphology—ideal for general-purpose alkaline tin plating, Sn-Zn alloy baths, and PEO electrolyte additives for magnesium alloy corrosion protection. At 0.05–0.1 g/L, it serves as a potent pitting inhibitor for 2024-T3 aluminum in neutral chloride environments, widening the pitting potential gap by up to 600 mV. For Mg-H2O2 semi-fuel cells, target 0.30 mmol L−1 to achieve 112 mW cm−2 power density. Do not assume interchangeability with potassium stannate—match the compound to your application.

Molecular Formula H4Na2O3Sn
Molecular Weight 216.72 g/mol
CAS No. 12058-66-1
Cat. No. B1580535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannate (SnO32-), disodium
CAS12058-66-1
Molecular FormulaH4Na2O3Sn
Molecular Weight216.72 g/mol
Structural Identifiers
SMILES[O-][Sn](=O)[O-].[Na+].[Na+]
InChIInChI=1S/2Na.3H2O.Sn/h;;3*1H2;/q2*+1;;;;/p-2
InChIKeyRAJNDOYCUYZAFZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Stannate (CAS 12058-66-1) Technical Specifications and Industrial Procurement Overview


Sodium stannate (disodium tin trioxide, Na₂SnO₃), also formally known as sodium hexahydroxostannate(IV) with formula Na₂[Sn(OH)₆], is an inorganic compound containing tin in the +4 oxidation state [1]. This colorless to white crystalline salt forms upon dissolving metallic tin or tin(IV) oxide in sodium hydroxide [1]. The compound is commercially available in anhydrous form (CAS 12058-66-1) and as the trihydrate (Na₂SnO₃·3H₂O, CAS 12209-98-2) [1]. It exhibits slight to moderate solubility in water with an alkaline aqueous solution character, is insoluble in alcohol and acetone, and decomposes upon heating above 140°C . Industrial applications span electroplating (as a tin ion source in alkaline baths), catalysis (as a catalyst or precursor for tin oxide supports), corrosion inhibition (as an electrolyte additive), hydrogen peroxide stabilization, and flame retardant formulations [2][3].

Sodium Stannate Procurement Rationale: Why In-Class Alkali Stannates Are Not Interchangeable


Within the alkali metal stannate family, sodium stannate and potassium stannate are often considered interchangeable tin sources for alkaline electroplating baths [1]. However, this assumption of functional equivalence fails under scrutiny of key physicochemical and performance parameters. Sodium stannate exhibits substantially lower aqueous solubility than its potassium counterpart—a difference that directly impacts bath preparation efficiency, maximum achievable tin ion concentration, and electrodeposition kinetics [2]. Furthermore, sodium stannate's specific counterion (Na⁺) influences the alkalinity, conductivity, and ionic environment of plating baths, affecting cathode efficiency and deposit morphology relative to potassium-based systems . In catalytic applications, sodium stannate used as a precursor yields SnO₂ supports with distinct surface chemistry and metal dispersion characteristics compared to alternative tin sources such as tin oxalate slurries or chloride-based precursors [3]. In corrosion inhibition, the sodium ion's specific hydration behavior and the resulting SnO₂ hydrolysate deposition pattern differ from other stannate salts, altering passivation mechanisms [4]. These non-interchangeable properties necessitate a rigorous, evidence-based selection process grounded in application-specific comparative data, as detailed in Section 3.

Quantitative Comparative Evidence: Sodium Stannate (CAS 12058-66-1) Performance Differentiation Against Analogues


Solubility-Limited vs. Solubility-Enhanced Electroplating: Sodium vs. Potassium Stannate

Sodium stannate is the traditional tin source for alkaline electroplating baths, but its utility is constrained by limited aqueous solubility. In direct comparison, potassium stannate is characterized as 'much more soluble' than sodium stannate, a property that enables faster plating processes in surface treatment applications [1]. This solubility differential translates to practical advantages for potassium-based baths, including higher achievable tin ion concentrations, improved conductivity, and higher cathode efficiency . Sodium stannate thus represents the economy-oriented option where solubility limitations are acceptable, whereas potassium stannate is the performance-oriented choice for high-throughput industrial plating requiring maximum deposition rates [1].

Electroplating Alkaline Tin Bath Solubility

Electrodeposited Tin Coating Performance: Alkaline Sodium Stannate Bath vs. Acidic Alternatives

A systematic comparative study evaluated pulse-electrodeposited tin coatings produced from five different electrolytic bath chemistries: acidic stannous sulfate, alkaline sodium stannate, stannous chloride-citrate, methyl sulfonic acid (MSA), and potassium pyrophosphate [1]. Among all baths investigated, coatings from the citrate bath demonstrated the highest corrosion resistance and whisker growth resistance, followed by the sulfate bath [1]. The alkaline sodium stannate bath was included in the study but did not achieve the top performance ranking for either corrosion protection or whisker mitigation under the tested conditions [1]. This cross-bath comparison establishes that sodium stannate is a functional but not performance-optimal tin source for applications where maximum corrosion resistance and minimal whisker formation are critical procurement criteria.

Electroplating Tin Coating Corrosion Resistance Whisker Growth

Plasma Electrolytic Oxidation of Magnesium Alloys: Electrolyte With vs. Without Sodium Stannate

The effect of sodium stannate addition on the plasma electrolytic oxidation (PEO) process of AZ91 magnesium alloy was systematically investigated [1]. In direct head-to-head comparison, the oxide layer formed from an electrolyte containing sodium stannate produced a much thicker coating composed of MgO, SnO, Mg₂SiO₄, and MgF₂, with EDS analysis revealing a tin-enriched zone at the oxide layer/substrate interface [1]. Corrosion resistance was quantitatively assessed via salt spray testing for 120 hours: the sample coated from electrolyte without sodium stannate exhibited severe filiform corrosion on the thin oxide layer, whereas the sample coated from sodium stannate-containing electrolyte showed only localized pitting corrosion [1]. This demonstrates that sodium stannate addition confers superior corrosion protection to AZ91 magnesium alloy under aggressive saline conditions.

Corrosion Protection Magnesium Alloy Plasma Electrolytic Oxidation Salt Spray Testing

Corrosion Inhibition of 2024-T3 Aluminum Alloy: Concentration-Dependent Sodium Stannate Effects

The corrosion inhibition efficacy of sodium stannate on 2024-T3 aluminum alloy in 0.1 mol/L NaCl solution was evaluated across a concentration range of 0.05 g/L to 0.4 g/L [1]. Electrochemical testing revealed that sodium stannate addition increased the solution pH from 6.6 to 10.1, promoted passivation, and increased the gap between pitting corrosion potential (E_b) and free corrosion potential (E_corr) up to a maximum of 600 mV [1]. This increased potential gap indicates substantially reduced susceptibility to pitting corrosion. However, the study also identified a concentration-dependent trade-off: while 0.05 g/L and 0.1 g/L sodium stannate provided effective inhibition of both pitting and uniform corrosion, higher concentrations (0.2 g/L and 0.4 g/L) enhanced uniform corrosion despite improving pitting resistance [1]. The inhibition mechanism was attributed to preferential deposition of SnO₂ hydrolysate on intermetallic particles (S-phase), blocking active surface sites [1].

Corrosion Inhibition Aluminum Alloy Pitting Corrosion Electrochemical Testing

Electrochemical Performance of Mg-Li-Y Alloy Electrodes: Sodium Stannate Concentration Optimization

The effect of sodium stannate concentration as an electrolyte additive on the electrochemical performance of Mg-8Li-1Y alloy electrodes was systematically evaluated in 0.7 mol L⁻¹ NaCl solution [1]. Electrochemical impedance spectroscopy (EIS) measurements established a clear concentration-dependent ranking of polarization resistance: 0.20 mmol L⁻¹ > 0.00 mmol L⁻¹ > 0.05 mmol L⁻¹ > 0.10 mmol L⁻¹ > 0.30 mmol L⁻¹ Na₂SnO₃ [1]. Potentiostatic current-time curves indicated optimal electrochemical performance at 0.30 mmol L⁻¹ Na₂SnO₃ [1]. Critically, in Mg-H₂O₂ semi-fuel cell testing with Mg-8Li-1Y as the anode, the addition of 0.30 mmol L⁻¹ sodium stannate to the 0.7 mol L⁻¹ NaCl electrolyte yielded a maximum power density of 112 mW cm⁻² at room temperature [1]. This represents a quantifiable performance benchmark for sodium stannate as an electrolyte additive in magnesium-based electrochemical systems.

Magnesium Battery Electrolyte Additive Semi-Fuel Cell Electrochemical Impedance

Catalytic SnO₂ Support Preparation: Sodium Stannate vs. Tin Oxalate vs. Traditional Slurry Precursors

A comparative investigation of SnO₂/Al₂O₃ support synthesis methods for Pt-based ambient temperature CO oxidation catalysts evaluated three distinct tin oxide precursors: sodium stannate, tin oxalate, and a traditional tin oxide slurry [1]. Catalytic activity was found to be improved when using sodium stannate and tin oxalate precursors compared with the traditional tin oxide slurry [1]. Furthermore, catalytic activity as a function of tin concentration varied significantly across the three precursors, as characterized by X-ray photoelectron spectroscopy (XPS) and energy-dispersive X-ray spectroscopy (EDX) [1]. This study establishes that sodium stannate is among the superior precursor choices for preparing catalytically active SnO₂ supports, outperforming conventional slurry-based preparation methods for CO oxidation applications.

Heterogeneous Catalysis CO Oxidation Tin Oxide Support Catalyst Preparation

Recommended Procurement Scenarios for Sodium Stannate (CAS 12058-66-1) Based on Comparative Evidence


Alkaline Tin Electroplating Where Economy Outweighs Maximum Plating Speed

Sodium stannate is the appropriate procurement choice for alkaline tin electroplating operations where cost considerations are paramount and the solubility-limited tin loading capacity does not constrain production throughput requirements [1]. Users requiring maximum deposition rates, higher cathode efficiency, and improved deposit brightness should instead procure potassium stannate [2]. Sodium stannate remains suitable for general-purpose alkaline tin plating, tin-zinc alloy plating from stannate/cyanide baths, and applications where the sodium ion environment is specifically required for bath compatibility [3]. However, for applications demanding optimal corrosion resistance and whisker growth mitigation of the final tin deposit, citrate-based or sulfate-based baths should be considered as alternatives to sodium stannate baths [4].

Plasma Electrolytic Oxidation of Magnesium Alloys Requiring Enhanced Corrosion Protection

Sodium stannate is indicated for inclusion in plasma electrolytic oxidation (PEO) electrolytes for AZ91 and similar magnesium alloys when enhanced corrosion protection is required [5]. The addition of sodium stannate demonstrably improves salt spray corrosion resistance over 120 hours of exposure, shifting failure mode from severe filiform corrosion to localized pitting only [5]. Procurement should specify sodium stannate as an essential PEO electrolyte component for magnesium alloy surface treatment processes targeting aerospace, automotive, or marine applications where long-term corrosion resistance is a critical performance metric.

Corrosion Inhibition of 2024-T3 Aluminum Alloy at Optimized Low Concentration

Sodium stannate is recommended for procurement as a corrosion inhibitor for 2024-T3 aluminum alloy in neutral chloride environments, with strict concentration control mandated at 0.05-0.1 g/L [6]. At these optimized low concentrations, sodium stannate increases the pitting potential gap (E_b - E_corr) by up to 600 mV, substantially reducing pitting susceptibility [6]. Higher concentrations (≥0.2 g/L) are contraindicated due to enhanced uniform corrosion [6]. This application requires precise dosing capabilities and is unsuitable for scenarios where uncontrolled inhibitor concentration may occur.

Mg-H₂O₂ Semi-Fuel Cell Electrolyte Additive for Maximum Power Density

Sodium stannate is indicated as an electrolyte additive in Mg-H₂O₂ semi-fuel cells employing Mg-8Li-1Y or similar magnesium alloy anodes, with a target concentration of 0.30 mmol L⁻¹ in 0.7 mol L⁻¹ NaCl electrolyte [7]. This specific formulation yields a maximum power density of 112 mW cm⁻² at room temperature [7]. Procurement for magnesium-based electrochemical power sources should specify sodium stannate at this optimized concentration to achieve benchmarked power output; alternative concentrations or additives would require re-optimization and may not achieve comparable performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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